molecular formula C15H14O7 B1222111 Leucocianidol CAS No. 93527-39-0

Leucocianidol

Cat. No.: B1222111
CAS No.: 93527-39-0
M. Wt: 306.27 g/mol
InChI Key: SBZWTSHAFILOTE-SOUVJXGZSA-N
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Description

  • Preparation Methods

      Synthetic Route: Reduction of (+)-dihydroquercetin with sodium borohydride.

      Reaction Conditions: Ambient conditions at pH 5.

      Industrial Production: Not widely used industrially.

  • Chemical Reactions Analysis

      Reactions: Leucocyanidin can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Specific reagents depend on the reaction type.

      Major Products: These vary based on the specific reaction conditions.

  • Scientific Research Applications

  • Mechanism of Action

    • Leucocyanidin’s effects are not fully elucidated.
    • It may interact with molecular targets and pathways related to oxidative stress and inflammation.
  • Comparison with Similar Compounds

      Unique Features: Leucocyanidin’s colorless nature and specific biosynthetic pathway.

      Similar Compounds: Other flavonoids like , , and .

    Properties

    CAS No.

    93527-39-0

    Molecular Formula

    C15H14O7

    Molecular Weight

    306.27 g/mol

    IUPAC Name

    (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

    InChI

    InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14-,15+/m0/s1

    InChI Key

    SBZWTSHAFILOTE-SOUVJXGZSA-N

    SMILES

    C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O

    Isomeric SMILES

    C1=CC(=C(C=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O

    Canonical SMILES

    C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O

    Synonyms

    3,3',4,4',5,7-flavanhexanol
    3,3',4,4',5,7-hexahydroflavane
    5,7,3,4-tetrahydroxyflavan-3',4'-diol
    flavanhexanol
    leucocyanidin
    leucodyanidol
    Resivit
    Venen Tabs

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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